molecular formula C7H9Cl2F3 B12818168 5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene

5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene

Cat. No.: B12818168
M. Wt: 221.04 g/mol
InChI Key: JRAGTVVQLNANCA-UHFFFAOYSA-N
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Description

5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene is an organic compound characterized by the presence of chlorine, fluorine, and methyl groups attached to a hexene backbone. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene typically involves the halogenation of a suitable precursor compound. One common method is the reaction of 2-methylhex-2-ene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the precursor compound is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine or fluorine atoms with other groups.

    Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst, while halogenation can be achieved using bromine or iodine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing chlorine or fluorine.

    Addition: Saturated or partially saturated compounds depending on the reagents used.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dichloro-4-(1,1-dimethoxyethoxy)-6,6,6-trifluoro-2-methylhex-2-ene: Similar structure with additional functional groups.

    4,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene: Differing in the position of chlorine atoms.

Uniqueness

5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene is unique due to its specific arrangement of chlorine, fluorine, and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H9Cl2F3

Molecular Weight

221.04 g/mol

IUPAC Name

5,5-dichloro-6,6,6-trifluoro-2-methylhex-2-ene

InChI

InChI=1S/C7H9Cl2F3/c1-5(2)3-4-6(8,9)7(10,11)12/h3H,4H2,1-2H3

InChI Key

JRAGTVVQLNANCA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(F)(F)F)(Cl)Cl)C

Origin of Product

United States

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